molecular formula C11H11BrO B151632 (4-(Bromomethyl)phenyl)(cyclopropyl)methanone CAS No. 35981-66-9

(4-(Bromomethyl)phenyl)(cyclopropyl)methanone

Cat. No. B151632
CAS RN: 35981-66-9
M. Wt: 239.11 g/mol
InChI Key: RWDFDRURELYOOX-UHFFFAOYSA-N
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Description

Green Approach to Synthesis

The synthesis of (4-bromomethyl)phenyl)(cyclopropyl)methanone derivatives can be achieved through environmentally friendly methods. A study demonstrated the use of a water-mediated Diels-Alder reaction to synthesize related compounds, specifically some (4-bromo-1-naphthyl)-(3-(substituted phenyl) bicyclo[2.2.1]hept-5-en-2-yl) methyl ketones. This reaction was catalyzed by fly-ash and yielded more than 60% of the desired products .

Molecular Structure Analysis

X-ray diffraction studies have been used to determine the crystal structure of similar compounds, such as (4-Chloro-2-hydroxy-phenyl)-phenyl-methanone and (5-bromo-2-hydroxyphenyl)-(phenyl)methanone. These studies provide detailed information on the molecular structure, including crystal system, space group, and unit cell parameters .

Chemical Reactions Analysis

Lewis acid-catalyzed reactions have been employed to transform bis(4-alkoxyphenyl)methanol into polysubstituted cyclopentenes, which are structurally related to (4-(Bromomethyl)phenyl)(cyclopropyl)methanone. These reactions also yield methylenecyclobutanes and dienes as minor products. The reaction conditions are typically mild, and the yields range from moderate to good .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized by various spectroscopic techniques, including infrared, nuclear magnetic resonance, and mass spectroscopy. Additionally, the antibacterial, antifungal, and antioxidant activities of these ketones have been evaluated, indicating potential bioactive properties .

Antimicrobial and Antioxidant Activities

The synthesized methanones exhibit significant antimicrobial and antioxidant activities. The antibacterial and antifungal activities were assessed using the Bauer-Kirby method, and the antioxidant activities were measured using the DPPH radical scavenging activity method . Another study synthesized derivatives of (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone and evaluated their in vitro antioxidant activities, which showed that these compounds possess effective antioxidant power .

Anti-mycobacterial Properties

A related study reported the efficient synthesis of aryloxyphenyl cyclopropyl methanones, which displayed anti-tubercular activities against M. tuberculosis H37Rv in vitro. The most active compounds also showed activity against multidrug-resistant strains, and some enhanced the mean survival time in mice .

Scientific Research Applications

Combinatorial Scaffold Synthesis

An efficient, high-yielding one-pot synthesis method has been developed for 4-substituted cyclopropyl phenyl methanones, which are bound to RAM and WANG resins. This method serves as a platform for generating a wide range of structurally diverse alicyclic compounds, highlighting the utility of (4-(Bromomethyl)phenyl)(cyclopropyl)methanone in combinatorial chemistry and scaffold development for potential drug discovery applications (Grover et al., 2004).

Antitubercular and Antimalarial Activities

A series of compounds derived from cyclopropyl phenyl methanones, including (4-(Bromomethyl)phenyl)(cyclopropyl)methanone, have been synthesized and evaluated for their antitubercular and antimalarial activities. Notably, several of these compounds demonstrated significant in vitro activity against Mycobacterium tuberculosis H37Rv and Plasmodium falciparum, indicating the potential of these derivatives in the treatment of tuberculosis and malaria (Bisht et al., 2010); (Ajay et al., 2010).

Antioxidant Properties

Research into derivatives of phenyl cyclopropyl methanones has also revealed potential antioxidant properties. For example, synthesized compounds with bromination and demethylation steps showed effective antioxidant power in vitro, suggesting that modifications of the cyclopropyl phenyl methanone core structure can yield compounds with beneficial antioxidant activity (Çetinkaya et al., 2012).

Green Synthesis Approaches

A green synthesis approach utilizing water-mediated Diels-Alder reactions has been employed to create (4-bromo-1-naphthyl)-(3-(substituted phenyl) bicyclo[2.2.1]hept-5-en-2-yl) methyl ketones, showcasing an environmentally friendly method for producing complex structures from simpler cyclopropyl phenyl methanone derivatives. This method emphasizes the adaptability of (4-(Bromomethyl)phenyl)(cyclopropyl)methanone in sustainable chemistry practices (Thirunarayanan, 2017).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with the compound are H302, H315, H319, H332, H335 . The precautionary statements are P280, P305, P310, P338, P351 .

properties

IUPAC Name

[4-(bromomethyl)phenyl]-cyclopropylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO/c12-7-8-1-3-9(4-2-8)11(13)10-5-6-10/h1-4,10H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWDFDRURELYOOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=CC=C(C=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701262646
Record name [4-(Bromomethyl)phenyl]cyclopropylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701262646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(Bromomethyl)phenyl)(cyclopropyl)methanone

CAS RN

35981-66-9
Record name [4-(Bromomethyl)phenyl]cyclopropylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=35981-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [4-(Bromomethyl)phenyl]cyclopropylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701262646
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Dissolve 4-chloro-1-(4-isopropyl-phenyl)-butan-1-one (20 g, 124 mmol) and 2,2′-Azolons (2-methylpropionitrile) (0.5 g) in methylene chloride (100 mL) and cool to 5° C. Add a suspension of N-bromosuccinimide (12 g) in methylene chloride (50 mL) and irradiate with light (150 Watt lamp), maintaining the temperature at 5° C. After 2, 3 and 7 hour time periods, add additional N-bromosuccinimide (6 g, 6 g, 2.8 g) and continue stirring. After 7.5 hours, wash with water (200 mL) and with 0.4M sodium hydrogen carbonate (2×200 mL). Dry (Na2SO4), evaporate the solvent in vacuo and recrystallize (hexane) to give the title compound as a crystalline solid (26.7 g).
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
2,2′-Azolons
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
6 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Dissolve 4-chloro-1-(4-isopropyl-phenyl)-butan-1-one (20 g, 124 mmol) and 2,2'-Azolons (2-methylpropionitrile) (0.5 g) in methylene chloride (100 mL) and cool to 5C. Add a suspension of N-bromosuccinimide (12 g) in methylene chloride (50 mL) and irradiate with light (150 Watt lamp), maintaining the temperature at 5° C. After 2, 3 and 7 hour time periods, add additional N-bromosuccinimide (6 g, 6 g, 2.8 g).and continue stirring. After 7.5 hours, wash with water (200 mL) and with 0.4M sodium hydrogen carbonate (2×200 mL). Dry (Na2SO4), evaporate the solvent in vacuo and recrystallize (hexane) to give the title compound as a crystalline solid (26.7 g).
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
2,2'-Azolons
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
5C
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
12 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
6 g
Type
reactant
Reaction Step Four

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